![molecular formula C13H20N2O2 B1527560 tert-ブチル N-[4-(2-アミノエチル)フェニル]カルバメート CAS No. 457631-44-6](/img/structure/B1527560.png)
tert-ブチル N-[4-(2-アミノエチル)フェニル]カルバメート
説明
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is a chemical compound with the molecular formula C₁₄H₂₄N₂O₂. It is a derivative of ethylenediamine and is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and reactivity, making it a valuable building block in chemical research and production.
Synthetic Routes and Reaction Conditions:
From Ethylenediamine: The compound can be synthesized by reacting ethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
From 4-(2-Aminoethyl)aniline: Another method involves the reaction of 4-(2-aminoethyl)aniline with tert-butyl isocyanate under mild conditions to yield the desired carbamate.
Industrial Production Methods: In industrial settings, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to achieve efficient production.
Types of Reactions:
Oxidation: Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate can undergo oxidation reactions to form various oxidized products, such as nitro derivatives.
Reduction: Reduction reactions can convert the carbamate into its corresponding amine, ethylenediamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation: Nitro derivatives, hydroxylated products.
Reduction: Ethylenediamine, other amines.
Substitution: Alkylated or aminated derivatives.
科学的研究の応用
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is widely used in scientific research due to its versatility and reactivity:
Chemistry: It serves as a protecting group for amines in organic synthesis, preventing unwanted reactions during complex synthesis processes.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates and intermediates.
Industry: The compound is utilized in the production of polymers, resins, and other materials requiring stable amine functionalities.
作用機序
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
The compound’s solubility in organic solvents like dichloromethane, dimethylformamide (dmf), or methanol, and its insolubility in water due to the presence of the hydrophobic tert-butyl group, suggest that it may have specific bioavailability characteristics .
Result of Action
Action Environment
Environmental factors can influence the action, efficacy, and stability of tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. The compound is a solid at room temperature and is thermally stable up to a certain point, with decomposition occurring at higher temperatures. Its action may also be influenced by the pH and ionic strength of its environment, given its potential for forming hydrogen bonds.
類似化合物との比較
N-Boc-ethylenediamine: Similar in structure, used as a protecting group for ethylenediamine.
N-Boc-1,2-diaminoethane: Another derivative of ethylenediamine with a tert-butyl carbamate group.
N-Boc-1,4-butanediamine: A longer chain analog with similar protecting group properties.
Uniqueness: Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate is unique due to its phenyl group, which provides additional stability and reactivity compared to its analogs. This makes it particularly useful in specific synthetic applications where the phenyl group can participate in further reactions.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
特性
IUPAC Name |
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15-11-6-4-10(5-7-11)8-9-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQCTARTWPEZTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


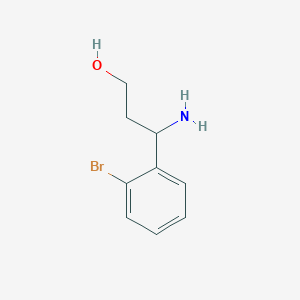
![[1-(3-aminopropyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1527478.png)

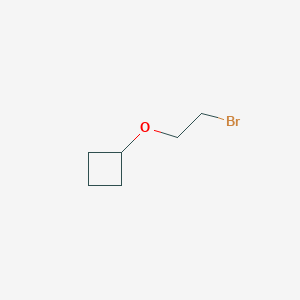
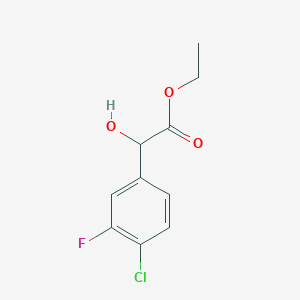

![[4-(But-2-yn-1-yloxy)phenyl]methanol](/img/structure/B1527485.png)
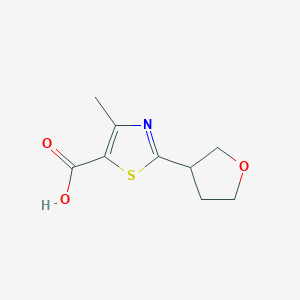
![[(2-Chloropyridin-4-yl)methyl]dimethylamine](/img/structure/B1527490.png)
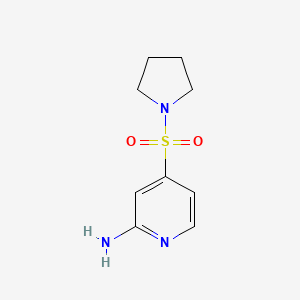
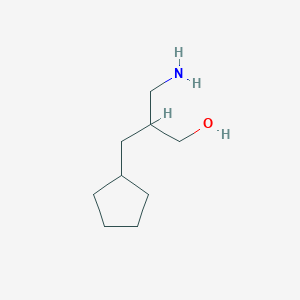
![N-[5-(aminomethyl)pyridin-2-yl]acetamide](/img/structure/B1527496.png)


